molecular formula C13H10N2O3S B15204466 4-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione CAS No. 71254-68-7

4-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione

Cat. No.: B15204466
CAS No.: 71254-68-7
M. Wt: 274.30 g/mol
InChI Key: SGKKOZFGCJFFQU-UHFFFAOYSA-N
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Description

4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a benzene ring fused to a thiadiazine ring, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions and exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Share a similar benzene-thiazole structure but differ in functional groups.

    Thiadiazole derivatives: Contain a thiadiazole ring but lack the fused benzene ring.

    Sulfonamide derivatives: Have a sulfonamide group but different ring structures.

Uniqueness

4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its fused benzene-thiadiazine ring system and the presence of the 1,1-dioxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

71254-68-7

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C13H10N2O3S/c16-13-14-19(17,18)12-9-5-4-8-11(12)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16)

InChI Key

SGKKOZFGCJFFQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)NC2=O

Origin of Product

United States

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